(S)-7-Chloro-6-methylchroman-4-amine
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Overview
Description
(S)-7-Chloro-6-methylchroman-4-amine is a chiral compound with a chroman structure, characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Chloro-6-methylchroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Chlorination: Introduction of the chlorine atom at the 7th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Methylation: The methyl group at the 6th position can be introduced using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Chloro-6-methylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like hydroxide or alkoxide ions replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
(S)-7-Chloro-6-methylchroman-4-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-7-Chloro-6-methylchroman-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-7-Chloro-6-methylchroman-4-amine: The enantiomer of the compound with similar chemical properties but different biological activities.
7-Chloro-6-methylchroman-4-ol: A hydroxyl derivative with distinct chemical reactivity.
6-Methylchroman-4-amine: Lacks the chlorine atom, leading to different chemical and biological properties.
Uniqueness
(S)-7-Chloro-6-methylchroman-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methyl groups in the chroman structure enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C10H12ClNO |
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Molecular Weight |
197.66 g/mol |
IUPAC Name |
(4S)-7-chloro-6-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12ClNO/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5,9H,2-3,12H2,1H3/t9-/m0/s1 |
InChI Key |
GOYLEHRXHKRYNO-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1Cl)OCC[C@@H]2N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)OCCC2N |
Origin of Product |
United States |
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